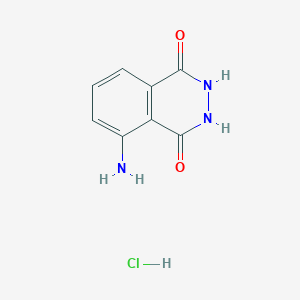

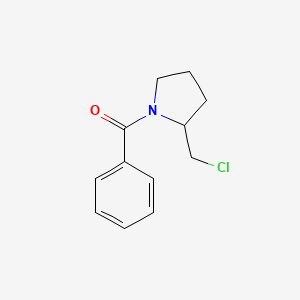

3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

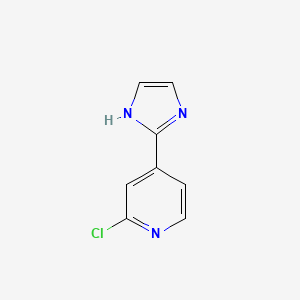

The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a derivative of the 1,2,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with the 1,2,4-oxadiazole moiety have been studied for their potential biological activities, including antiproliferative properties and enzyme inhibition .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into esters, then to hydrazides, and finally to the desired oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. Studies on related compounds have shown that different polymorphic forms can exist, which differ in their molecular and crystal structures. For example, two polymorphic forms of a dipharmacophore compound were studied, showing differences in their molecular conformations and crystal packing motifs . These findings highlight the importance of molecular conformation and intermolecular interactions in the stability and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and molecular structure. The papers provided do not detail specific chemical reactions for the compound , but they do describe the reactivity of similar compounds. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole was reacted with different amines to yield various substituted oxadiazoles . This indicates that the 1,2,4-oxadiazole moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis and further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their polymorphic forms, which can affect their density, lattice energy, and stability. For example, the triclinic and orthorhombic polymorphs of a related compound showed significant differences in these properties, with the triclinic form being more stable due to its higher density and lower lattice energy . Such insights are valuable for understanding the behavior of these compounds under different conditions and for optimizing their synthesis and storage.

科学研究应用

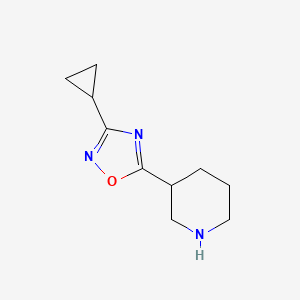

抗菌活性

- 合成和抗菌活性: 含有 1,2,4-恶二唑和哌啶环的化合物(类似于 3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶)已经过合成,并显示出很强的抗菌活性。这些化合物进行了构效关系研究,以评估它们的抗菌作用 (Krolenko、Vlasov 和 Zhuravel,2016 年)。

抗结核活性

- 合成和抗结核活性: 1,2,4-恶二唑和哌啶的某些衍生物(在结构上与 3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶相关)已经过测试它们的抗结核活性。这些化合物在特定范围内表现出抑制浓度,表明它们在结核病治疗中的潜在用途 (Foks、Pancechowska-Ksepko、Janowiec、Zwolska 和 AUGUSTYNOWICZ-KOPEĆ,2004 年)。

癌症治疗

- 癌症治疗的潜力: 一项研究发现了一类新的抗增殖剂,包括 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺,它们充当微管蛋白抑制剂。这表明类似化合物在癌症治疗中的潜在应用,突出了像 3-(3-环丙基-1,2,4-恶二唑-5-基)哌啶这样的衍生物的相关性 (Krasavin、Sosnov、Karapetian、Konstantinov、Soldatkina、Godovykh、Zubkov、Bai、Hamel 和 Gakh,2014 年)。

抗真菌活性

- 抗真菌剂合成: 合成含有哌啶和 1,2,4-恶二唑环的新型化合物(类似于所讨论的结构)已显示出抗真菌活性。这表明此类化合物在开发抗真菌治疗中的潜力 (Sangshetti 和 Shinde,2011 年)。

阿尔茨海默病

- 阿尔茨海默病的治疗: 含有 1,3,4-恶二唑和哌啶结构的化合物的 N-取代衍生物已被合成,以评估作为阿尔茨海默病的潜在候选药物,表明类似化合物在治疗神经退行性疾病中的潜在用途 (Rehman、Nafeesa、Abbasi、Siddiqui、Rasool、Shah 和 Ashraf,2018 年)。

属性

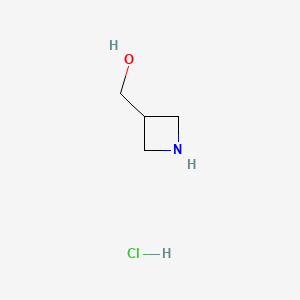

IUPAC Name |

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZOLMMFDCERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

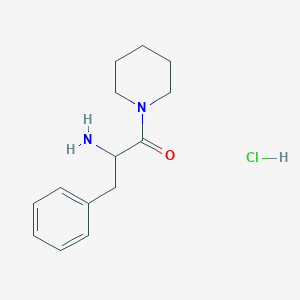

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)